3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine
Description
This heterocyclic compound features a pyridazine core substituted at the 3-position with a 3-methoxyphenyl group and at the 6-position with a sulfanyl-linked 3-phenyl-1,2,4-oxadiazole moiety. Its molecular architecture combines electron-donating (methoxy) and aromatic (phenyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-25-16-9-5-8-15(12-16)17-10-11-19(23-22-17)27-13-18-21-20(24-26-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQDFRMIBZFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 3-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Oxadiazole Group: The 1,2,4-oxadiazole ring can be synthesized separately and then attached to the pyridazine ring through a thioether linkage. This step may involve the use of a thiol reagent and a suitable base under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The target compound’s 3-phenyl-1,2,4-oxadiazole group distinguishes it from analogs with substituents like trifluoromethyl () or nitro groups (). Key comparisons include:
*Estimated based on analogs in .
- Electron-Donating Groups (EDGs) : Ethyl or methoxy groups () improve solubility but may reduce oxidative stability .
Biological Activity
The compound 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine (commonly referred to as F839-0211) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes a pyridazine ring linked to a methoxyphenyl group and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted that derivatives of oxadiazole demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Compound | Target Organism | Activity |
|---|---|---|
| F839-0211 | S. aureus | Moderate |
| F839-0211 | E. coli | Moderate |
Anticancer Activity
The anticancer potential of F839-0211 has been explored through various in vitro studies. For instance, compounds with similar structures have shown promising results against cancer cell lines such as HepG2 and SGC-7901 . The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation by targeting specific signaling pathways.
Study 1: Synthesis and Evaluation
In a study focused on the synthesis and evaluation of oxadiazole derivatives, researchers synthesized several compounds based on the oxadiazole framework and tested their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was performed to determine how modifications to the oxadiazole ring influence biological activity. It was found that the introduction of electron-donating groups enhanced antimicrobial efficacy, while specific substitutions improved anticancer properties .
The biological activity of F839-0211 is attributed to its ability to interact with various molecular targets:
- Antimicrobial : Disruption of cell membrane integrity and inhibition of enzyme activity.
- Anticancer : Induction of apoptosis through activation of caspases and modulation of signaling pathways involved in cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
